molecular formula C9H7N3O2 B2701156 6-Amino-1,5-naphthyridine-3-carboxylic acid CAS No. 1508966-07-1

6-Amino-1,5-naphthyridine-3-carboxylic acid

Cat. No.: B2701156
CAS No.: 1508966-07-1
M. Wt: 189.174
InChI Key: HMOXPMFGZPBQON-UHFFFAOYSA-N
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Description

6-Amino-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing two nitrogen atoms at positions 1 and 5. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,5-naphthyridine-3-carboxylic acid typically involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by cyclization. One common method is the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate under thermal conditions to form the naphthyridine skeleton . Another approach involves the Skraup quinoline synthesis adapted for 3-aminopyridine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective production processes.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,5-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and reduced naphthyridine derivatives .

Scientific Research Applications

6-Amino-1,5-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research has shown its potential in developing new therapeutic agents for various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-1,5-naphthyridine-3-carboxylic acid is unique due to its specific nitrogen atom arrangement, which imparts distinct chemical and biological properties compared to other naphthyridine isomers and related compounds.

Properties

IUPAC Name

6-amino-1,5-naphthyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-8-2-1-6-7(12-8)3-5(4-11-6)9(13)14/h1-4H,(H2,10,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOXPMFGZPBQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=CC(=C2)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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